

Application Note: Cy7 NHS Ester Antibody Labeling Protocol

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Compound of Interest

Compound Name: Cy7 NHS ester

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Introduction

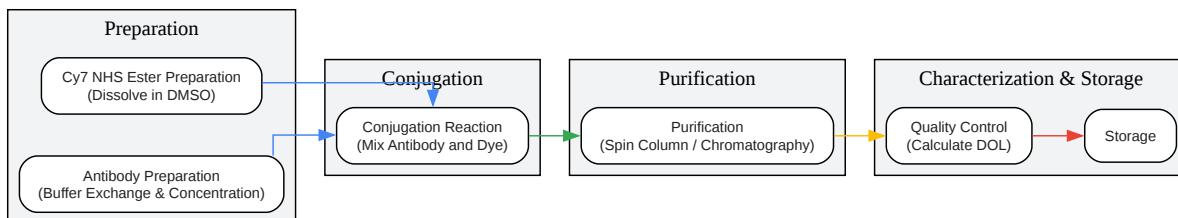
This document provides a comprehensive protocol for the covalent labeling of antibodies with **Cy7 NHS ester**, a near-infrared (NIR) fluorescent dye. Cyanine7 (Cy7) is a fluorescent dye that excites and emits in the near-infrared spectrum, with excitation and emission maxima typically around 750 nm and 776 nm, respectively.^[1] This characteristic is particularly advantageous for applications requiring deep tissue penetration and minimal autofluorescence from biological samples. The N-hydroxysuccinimide (NHS) ester functional group of Cy7 reacts efficiently with primary amines, such as the side chain of lysine residues present on proteins like antibodies, to form a stable covalent amide bond.^{[1][2][3]} This protocol details the necessary materials, procedures, and calculations for successful antibody conjugation with **Cy7 NHS ester**, crucial for various applications including *in vivo* imaging, flow cytometry, and Western blotting.

Key Experimental Parameters

Successful labeling of antibodies with **Cy7 NHS ester** is contingent upon several critical parameters. These parameters should be optimized for each specific antibody and its intended application to achieve the desired degree of labeling (DOL).

Parameter	Recommended Range/Value	Notes
Antibody Concentration	2 - 10 mg/mL	Higher concentrations generally result in improved labeling efficiency. [1] [4] The antibody solution must be free of BSA and other stabilizing proteins. [4] [5]
Reaction Buffer pH	8.0 - 9.0 (Optimal: 8.5 ± 0.5)	The reaction is pH-dependent; a lower pH will lead to the protonation of amino groups and consequently, reduced reactivity. [1] [4]
Dye-to-Antibody Molar Ratio	5:1 to 20:1 (Starting point: 10:1)	This ratio should be optimized to achieve the desired degree of labeling (DOL). [1] [2]
Reaction Time	1 - 3 hours	The incubation time can be adjusted to control the extent of the labeling process. [1]
Reaction Temperature	Room Temperature (20-25°C) or 37°C	The reaction is typically carried out at room temperature. [1] [2]
Degree of Labeling (DOL)	2 - 10	The optimal DOL is dependent on the specific antibody and its application. [1] [4]

Experimental Workflow



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Caption: Experimental workflow for **Cy7 NHS ester** antibody labeling.

Signaling Pathway of NHS Ester Reaction



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Caption: Reaction between **Cy7 NHS ester** and a primary amine on an antibody.

Detailed Experimental Protocol

This protocol provides a general guideline for labeling approximately 1 mg of an IgG antibody. The amounts can be scaled up or down as needed, while maintaining the same molar ratios.

Materials and Reagents

- Antibody of interest (purified, in an amine-free buffer like PBS)
- Cy7 NHS Ester**
- Anhydrous Dimethyl Sulfoxide (DMSO)

- Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
- Purification Column (e.g., Sephadex G-25 spin column)
- Storage Buffer: PBS, pH 7.4, with optional 0.1% BSA and 0.05% sodium azide

Antibody Preparation

To ensure successful conjugation, the antibody must be in an appropriate buffer.

- Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris) or preservatives like sodium azide, it must be exchanged into an amine-free buffer such as PBS (pH 7.2-7.4).^{[4][6]} This can be achieved through dialysis or by using a desalting spin column.
- Concentration Adjustment: Adjust the antibody concentration to 2 mg/mL in the amine-free buffer.^[6] Higher concentrations can enhance labeling efficiency.^{[1][6]}

Dye Preparation

The **Cy7 NHS ester** is sensitive to moisture and should be handled accordingly.

- Allow the vial of **Cy7 NHS ester** to equilibrate to room temperature before opening to prevent condensation.
- Prepare a stock solution of the **Cy7 NHS ester** by dissolving it in anhydrous DMSO to a concentration of 10 mg/mL.^[2]

Antibody Labeling Reaction

This procedure is based on labeling 1 mg of antibody.

- Transfer 0.5 mL of the 2 mg/mL antibody solution to a microcentrifuge tube.
- Add 50 μ L of 1 M sodium bicarbonate buffer (pH 8.3-8.5) to the antibody solution to raise the pH, which is optimal for the NHS ester reaction.^[6]
- Calculate the required volume of the **Cy7 NHS ester** stock solution. A molar dye-to-antibody ratio of 10:1 to 20:1 is recommended for initial experiments.^[6]

- Slowly add the calculated volume of the dye solution to the antibody solution while gently vortexing.
- Incubate the reaction for 1 hour at room temperature, protected from light.[6]

Purification of the Labeled Antibody

It is crucial to remove any unreacted dye from the labeled antibody.

- Method A: Spin Column
 - Equilibrate a desalting spin column with PBS according to the manufacturer's instructions.
 - Apply the reaction mixture to the center of the resin bed.
 - Centrifuge the column to collect the purified antibody conjugate.[6] This method is rapid and suitable for small-scale purifications.
- Method B: Fast Protein Liquid Chromatography (FPLC)
 - Equilibrate a gel filtration column (e.g., Superdex 200) with PBS.
 - Load the reaction mixture onto the column.
 - Collect fractions and monitor the absorbance at 280 nm (for protein) and ~750 nm (for the Cy7 dye).
 - Pool the fractions containing the labeled antibody, which will be the first peak to elute.[6]

Characterization of the Conjugate

The degree of labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule, can be determined spectrophotometrically.

- Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 750 nm (A₇₅₀).
- Calculate the DOL using the following formula:

DOL = $(A_{\text{max of dye}} \times \text{Molar extinction coefficient of antibody}) / [(A_{280} - (A_{\text{max of dye}} \times CF)) \times \text{Molar extinction coefficient of dye}]$

Where:

- $A_{\text{max of dye}}$ is the absorbance at the maximum absorption wavelength of the Cy7 dye (~750 nm).
- Molar extinction coefficient of antibody is typically $\sim 210,000 \text{ M}^{-1}\text{cm}^{-1}$ for IgG.
- A_{280} is the absorbance at 280 nm.
- CF is the correction factor for the absorbance of the dye at 280 nm (typically around 0.05 for Cy7).[1]
- Molar extinction coefficient of dye is $\sim 250,000 \text{ M}^{-1}\text{cm}^{-1}$ for Cy7.[1][6]

Storage of Labeled Antibody

Proper storage is essential to maintain the functionality of the fluorescently labeled antibody.

- Short-term storage: The labeled antibody can be stored at 4°C for up to a month.[1]
- Long-term storage: For long-term storage, it is recommended to store the labeled antibody at -20°C or -80°C.[1] To prevent damage from repeated freeze-thaw cycles, the antibody solution can be divided into single-use aliquots.[1][7] Adding a cryoprotectant like glycerol to a final concentration of 50% can also help prevent freezing-induced damage.[1]
- Light protection: Fluorescently conjugated antibodies should always be protected from light to prevent photobleaching.[8] Store in dark vials or wrap vials in aluminum foil.[8]

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